molecular formula C14H18N6O2S2 B2698175 1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2034387-01-2

1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2698175
CAS No.: 2034387-01-2
M. Wt: 366.46
InChI Key: HYMHTAUVQYKFEN-UHFFFAOYSA-N
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Description

1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonamide Group: This can be achieved by reacting the imidazole derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition.

    Final Modifications: The isopropyl and methyl groups can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the triazole ring or the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored as a potential drug candidate. Its sulfonamide group is a common pharmacophore in many therapeutic agents.

Industry

Industrially, it might find applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
  • 1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Uniqueness

The unique combination of the imidazole, triazole, and sulfonamide groups in this compound might confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the thiophene ring could also influence its properties, making it a unique candidate for further research.

Properties

IUPAC Name

1-methyl-2-propan-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S2/c1-10(2)14-16-13(8-19(14)3)24(21,22)15-6-11-7-20(18-17-11)12-4-5-23-9-12/h4-5,7-10,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMHTAUVQYKFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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